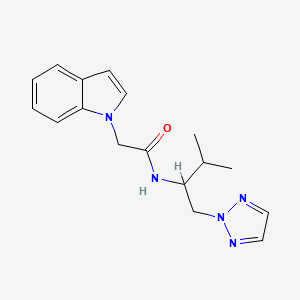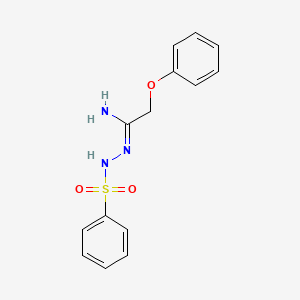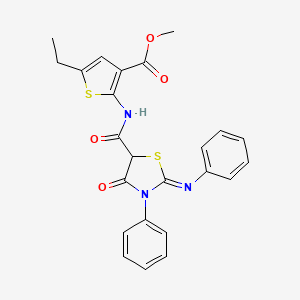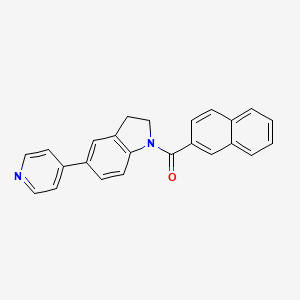![molecular formula C10H9ClN2O2S B2620088 [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride CAS No. 1247760-43-5](/img/structure/B2620088.png)
[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a sulfonyl chloride derivative of 4-(1H-pyrazol-1-yl)benzenamine, which is commonly used as a building block in organic synthesis.
Wissenschaftliche Forschungsanwendungen
[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride has been widely used in scientific research as a versatile building block for the synthesis of various functional molecules. It has been used in the synthesis of pyrazole-based compounds with potential applications in drug discovery, agrochemicals, and materials science. Additionally, it has been used as a cross-linking agent in the preparation of polymer materials with improved mechanical properties.
Wirkmechanismus
The mechanism of action of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent that can react with various nucleophiles such as amines, alcohols, and thiols. This reactivity makes it a useful building block for the synthesis of various functional molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride. However, it is known to be a reactive compound that can potentially interact with biological molecules. Therefore, caution should be taken when handling this compound in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride in lab experiments include its versatility as a building block for the synthesis of various functional molecules and its high reactivity towards nucleophiles. However, its limitations include its potential reactivity with biological molecules and the need for caution when handling this compound.
Zukünftige Richtungen
There are several future directions for the research on [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride. These include:
1. Development of new synthetic methods for the preparation of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride and its derivatives.
2. Investigation of the mechanism of action of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride and its derivatives.
3. Exploration of the potential applications of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride and its derivatives in drug discovery, agrochemicals, and materials science.
4. Development of new cross-linking agents for the preparation of polymer materials with improved mechanical properties.
5. Investigation of the potential biological activity of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride and its derivatives.
Conclusion:
In conclusion, [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride is a versatile building block for the synthesis of various functional molecules. It has potential applications in drug discovery, agrochemicals, and materials science. However, caution should be taken when handling this compound in the laboratory due to its potential reactivity with biological molecules. Further research is needed to fully understand the mechanism of action and potential applications of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride.
Synthesemethoden
The synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride involves the reaction of 4-(1H-pyrazol-1-yl)benzenamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and the product is obtained in good yield after purification by column chromatography.
Eigenschaften
IUPAC Name |
(4-pyrazol-1-ylphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c11-16(14,15)8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYKEJMPUFNSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2620011.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-benzylacetamide](/img/structure/B2620012.png)
![3-benzyl-N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2620013.png)
![8-fluoro-2-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620014.png)



![5-Chloro-2-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2620022.png)



